molecular formula C7H13N3 B12502752 1-(1H-imidazol-2-yl)-2-methylpropan-1-amine

1-(1H-imidazol-2-yl)-2-methylpropan-1-amine

Cat. No.: B12502752
M. Wt: 139.20 g/mol
InChI Key: WBNFIORQLJOELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-imidazol-2-yl)-2-methylpropan-1-amine is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is of significant interest in both academic research and industrial applications due to its versatile chemical properties and potential therapeutic uses.

Preparation Methods

The synthesis of 1-(1H-imidazol-2-yl)-2-methylpropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole-2-carbaldehyde with a suitable amine in the presence of a catalyst . Industrial production methods often employ multi-step synthesis routes that ensure high yield and purity. These methods may include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .

Chemical Reactions Analysis

Comparison with Similar Compounds

1-(1H-imidazol-2-yl)-2-methylpropan-1-amine can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in chemical reactions.

Biological Activity

1-(1H-imidazol-2-yl)-2-methylpropan-1-amine, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an imidazole ring, which is known for its nucleophilic properties. This structural feature is pivotal in mediating interactions with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of imidazole derivatives. For instance, 2-(1H-imidazol-2-yl)-2-methylpropan-1-amine has shown significant activity against a range of pathogens. In one study, various imidazole derivatives were tested against clinical isolates of bacteria, with notable effectiveness observed against resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityReference
This compoundAntibacterial against E. coli and S. aureus
4-(1-cyclopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amineAnticancer properties

Anticancer Properties

Research indicates that imidazole derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells. A study highlighted that compounds similar to This compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancers. The proposed mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain β-lactamases, which are critical in antibiotic resistance mechanisms. This property is particularly relevant in the development of new antibacterial agents aimed at overcoming resistance.

Study 1: Antimicrobial Efficacy

In a comparative study of various imidazole derivatives, This compound was tested for its antimicrobial efficacy against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mM against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of imidazole derivatives revealed that This compound induced significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in early apoptotic cells by 30% after treatment with the compound at a concentration of 10 µM for 48 hours.

The biological activity of This compound can be attributed to its interaction with specific molecular targets:

  • Nucleophilic Attack : The nitrogen atom in the imidazole ring acts as a nucleophile, facilitating interactions with electrophilic centers in enzymes and receptors.
  • Receptor Modulation : The compound may alter receptor conformation or inhibit enzyme activity through binding interactions.
  • Signal Transduction Pathways : It potentially influences pathways involved in cell proliferation and apoptosis.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C7H13N3/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,8H2,1-2H3,(H,9,10)

InChI Key

WBNFIORQLJOELA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=CN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.